Cas no 112924-45-5 (Dexanabinol)
Dexanabinol structure
Product Name:Dexanabinol
CAS-Nr.:112924-45-5
MF:C25H38O3
MW:386.56742811203
CID:62984
PubChem ID:107778
Update Time:2025-04-18
Dexanabinol Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- Dexanabinol
- 1,1-Dimethylheptyl-11-hydroxytetrahydrocannabinol
- (6aS,10aS)-9-(hydroxymethyl)-6,6-dimethyl-3-(2-methyloctan-2-yl)-6a,7,10,10a-tetrahydrobenzo[c]chromen-1-ol
- HU 211
- HU-211
- Sinnabidiol
- (6aS,10aS)-3-(1,1-dimethylheptyl)-6,6-dimethyl-9-methylol-6a,7,10,10a-tetrahydrobenzo[c]chromen-1-ol
- (6aS)-6aα,7,10,10aβ-Tetrahydro-6,6-dimethyl-1-hydroxy-3-(1,1-dimethylheptyl)-6H-dibenzo[b,d]pyran-9-methanol
- (6AR,10AR)-3(1,1-DIMETHYLHEPTYL)-6A,7,10,10A-TETRAHYDRO-1-HYDROXY-6,6-DIMETHYL-6H-DIBENZO[B,D]PYRAN-9-METHANOL
- [6aS,(+)]-6a,7,10,10aβ-Tetrahydro-1-hydroxy-6,6-dimethyl-3-(1,1-dimethylheptyl)-6H-dibenzo[b,d]pyran-9-methanol
- (6AR,10AR)-3-(1,1'-DIMETHYLHEPTYL)-6A,7,10,10A-TETRAHYDRO-1-HYDROXY-6,6-DIMETHYL-6H-DIBENZO[B,D]PYRAN-9-METHANOL
- (6AR)-TRANS-3-(1,1-DIMETHYLHEPTYL)-6A,7,10,10A-TETRAHYDRO-1-HYDROXY-6,6-DIMETHYL-6H-DIBENZO[B,D]PYRAN-9-METHANOL
- (6aS,10aS)-3-(1,1-Dimethylheptyl)-6a,77,10,10a-tetrahydro-1-hydroxy-6,6-dimethyl-6H-dibenzo[b,d]pyran-9-methanol
- CHEMBL334533
- 11-Hydroxy-delta(8)-tetrahydrocannabinol-dimethylheptyl
- 11-Hydroxy-delta-8-dmh-thc
- 6H-Dibenzo[b,d]pyran-9-methanol, 3-(1,1-dimethylheptyl)-6a,7,10,10a-tetrahydro-1-hydroxy-6,6-dimethyl-, (6aS,10aS)-
- Sinnabidol
- SCHEMBL1649687
- PRS 211007-000
- DTXSID40150235
- BDBM50067498
- 6H-Dibenzo(b,d)pyran-9-methanol, 3-(1,1-dimethylheptyl)-6a,7,10,10a-tetrahydro-1-hydroxy-6,6-dimethyl-, (6aS-trans)-
- AKOS015967265
- DEXANABINOL [MI]
- (6aS,7S)-3-(1,1-Dimethyl-heptyl)-9-hydroxymethyl-6,6-dimethyl-6a,7,10,10a-tetrahydro-6H-benzo[c]chromen-1-ol
- 6H-DIBENZO(B,D)PYRAN-9-METHANOL, 3-(1,1-DIMETHYLHEPTYL)-6A,7,10,10A-TETRAHYDRO-1-HYDROXY-6,6-DIMETHYL-, (6AS,10AS)-
- UNII-R6VT8U5372
- PA-50211
- (6aS,10aS)-9-(hydroxymethyl)-6,6-dimethyl-3-(2-methyloctan-2-yl)-6a,7,10,10a-tetrahydro-6H-benzo[c]chromen-1-ol
- 1,1-Dimethylheptyl-7-hydroxy-delta(6)-tetrahydrocannabinol
- SINNABIDOL [WHO-DD]
- HY-106387
- PRS-211007
- (+)-HU-210
- 11-Hydroxymethyl-delta(8)-tetrahydrocannabinol-dimethylheptyl
- 5'(1,1-Dimethylheptyl)-7-hydroxyhexahydrocannabinol
- PDSP2_000937
- NS00069217
- (6aS,10aS)-3-(1,1-Dimethyl-heptyl)-9-hydroxymethyl-6,6-dimethyl-6a,7,10,10a-tetrahydro-6H-benzo[c]chromen-1-ol
- 112924-45-5
- R6VT8U5372
- DB06444
- 11-OH-delta(8)-Thc-dmh
- CS-0025698
- (6AS,10AS)-9-(HYDROXYMETHYL)-6,6-DIMETHYL-3-(2-METHYLOCTAN-2-YL)- 6A,7,10,10A-TETRAHYDROBENZO(C)CHROMEN-1-OL
- (6aS,10aS)-3-(1,1-Dimethylheptyl)-6a,7,10,10a-tetrahydro-1-hydroxy-6,6-dimethyl-6H-dibenzo[b,d]pyran-9-methanol
- Q962504
- PRS-211007-000
- 7-Hydroxy-delta-6-tetrahydrocannabinoldimethylheptyl
- 3-(1,1-Dimethylheptyl)-6aS,7,10,10aS-tetrahydro-1-hydroxy-6,6-dimethyl-6H-dibenzo[b,d]pyran-9-methanol
- 3-(1,1-Dimethylheptyl)-6aS,7,10,10aS-tetrahydro-1-hydroxy-6,6-dimethyl-6H-dibenzo(b,d)pyran-9-methanol
- DA-62805
- (6AS,10AS)-9-(HYDROXYMETHYL)-6,6-DIMETHYL-3-(2-METHYLOCTAN-2-YL)-6H,6AH,7H,10H,10AH-BENZO[C]ISOCHROMEN-1-OL
- CHEBI:230837
- DTXCID0072726
- (6aS,10aS)-9-(hydroxymethyl)-6,6-dimethyl-3-(2-methyloctan-2-yl)-6H,6aH,7H,10H,10aH-benzo(c)isochromen-1-ol
-
- Inchi: 1S/C25H38O3/c1-6-7-8-9-12-24(2,3)18-14-21(27)23-19-13-17(16-26)10-11-20(19)25(4,5)28-22(23)15-18/h10,14-15,19-20,26-27H,6-9,11-13,16H2,1-5H3/t19-,20-/m0/s1
- InChI-Schlüssel: SSQJFGMEZBFMNV-PMACEKPBSA-N
- Lächelt: O1C2C=C(C=C(C=2[C@H]2CC(CO)=CC[C@@H]2C1(C)C)O)C(C)(C)CCCCCC
Berechnete Eigenschaften
- Genaue Masse: 386.28200
- Monoisotopenmasse: 386.28209507g/mol
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 2
- Anzahl der Akzeptoren für Wasserstoffbindungen: 3
- Schwere Atomanzahl: 28
- Anzahl drehbarer Bindungen: 7
- Komplexität: 550
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 2
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 6.4
- Topologische Polaroberfläche: 49.7Ų
Experimentelle Eigenschaften
- Schmelzpunkt: 141-142°
- Löslichkeit: DMSO: soluble
- PSA: 49.69000
- LogP: 6.22350
- Spezifische Rotation: D +227° (CHCl3)
Dexanabinol Preismehr >>
| Verwandte Kategorien | No. | Product Name | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
|---|---|---|---|---|---|---|---|---|
| MedChemExpress | HY-106387-1mg |
Dexanabinol |
112924-45-5 | ≥99.0% | 1mg |
¥1500 | 2023-01-05 | |
| ChemScence | CS-0025698-1mg |
Dexanabinol |
112924-45-5 | ≥99.0% | 1mg |
$150.0 | 2022-04-28 |
Dexanabinol Verwandte Literatur
-
Christopher B. Rodell,Christopher B. Highley,Minna H. Chen,Neville N. Dusaj,Chao Wang,Lin Han,Jason A. Burdick Soft Matter, 2016,12, 7839-7847
-
Christopher J. Harrison,Kyle J. Berean,Enrico Della Gaspera,Jian Zhen Ou,Richard B. Kaner,Kourosh Kalantar-zadeh,Torben Daeneke Nanoscale, 2016,8, 16276-16283
-
M. Zeiger,N. Jäckel,P. Strubel,L. Borchardt,R. Reinhold,W. Nickel,J. Eckert,V. Presser,S. Kaskel J. Mater. Chem. A, 2015,3, 17983-17990
-
4. Excimer emission and magnetoluminescence of radical-based zinc(ii) complexes doped in host crystals†Shojiro Kimura,Tetsuro Kusamoto Chem. Commun., 2020,56, 11195-11198
112924-45-5 (Dexanabinol) Verwandte Produkte
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Empfohlene Lieferanten
Beyond Pharmaceutical Co., Ltd
Gold Mitglied
CN Lieferant
Reagenz
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
Gold Mitglied
CN Lieferant
Reagenz
烟台朗裕新材料科技有限公司
Gold Mitglied
CN Lieferant
Reagenz
Changzhou Guanjia Chemical Co., Ltd
Gold Mitglied
CN Lieferant
Großmenge
SunaTech Inc.
Gold Mitglied
CN Lieferant
Reagenz